molecular formula C14H12N6 B10945058 2-[(3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline

2-[(3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10945058
M. Wt: 264.29 g/mol
InChI Key: QXSUPPNUPJPJHG-UHFFFAOYSA-N
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Description

2-[(3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that combines the structural features of pyrazole, triazole, and quinazoline

Preparation Methods

One efficient method reported involves a metal-free process under flow conditions, which is both atom economical and environmentally benign . Industrial production methods would likely focus on optimizing these synthetic routes for scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The pyrazole and triazole rings can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the quinazoline ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms in the heterocyclic rings.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved depend on the specific biological activity being targeted .

Comparison with Similar Compounds

Similar compounds include other heterocyclic structures like:

What sets 2-[(3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline apart is its unique combination of these three heterocyclic systems, which may confer distinct biological activities and potential therapeutic benefits.

Properties

Molecular Formula

C14H12N6

Molecular Weight

264.29 g/mol

IUPAC Name

2-[(3-methylpyrazol-1-yl)methyl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C14H12N6/c1-10-6-7-19(17-10)8-13-16-14-11-4-2-3-5-12(11)15-9-20(14)18-13/h2-7,9H,8H2,1H3

InChI Key

QXSUPPNUPJPJHG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CC2=NN3C=NC4=CC=CC=C4C3=N2

Origin of Product

United States

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